Cas no 83220-72-8 (3-Pyrrolidinol)

3-Pyrrolidinol 化学的及び物理的性質
名前と識別子
-
- 3-Pyrrolidinol
- (3R)-Pyrrolidin-3-ol
- 3-pyrrolidinol .
- Pyrrolidin-3-o
- DL-3-Pyrrolidinol
- (3as,3bs,5ar,7r,9as,9bs,11as)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-10h-naphtho[2,1-e]indol-10-one
- (3aS,3bS,5aR,7R,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one
- R 5135
- RU-5135
- 10H-Naphth(2,1-e)indol-10-one, 2-amino-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-7-hydroxy-9a,11a-dimethyl-, (3aS,3bS,5aR,7R,9aS,9bS,11aS)-
- RU5135
- 78774-26-2
- 3-Hydroxy-16-imino-17-azaandrostan-11-one
- (3aS,3bS,5aR,7R,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,7H,8H,9H,9bH,11H-naphtho[2,1-e]indol-10-one
- 3a-hydroxy-16-imino-5beta-17-aza-androstan-11-one
- 17-Azaandrost-16-en-11-one, 16-amino-3-hydroxy-, (3alpha,5beta)-
- R1OGA081AP
- SCHEMBL8073909
- Q27287673
- DTXSID301000006
- 3alpha-Hydroxy-16-imino-17-aza-5beta-androstan-11-one
- 83220-72-8
- UNII-R1OGA081AP
- 7-Hydroxy-2-imino-9a,11a-dimethylhexadecahydro-10H-naphtho[2,1-e]indol-10-one
- AKOS030231473
-
- インチ: InChI=1S/C18H28N2O2/c1-17-6-5-11(21)7-10(17)3-4-12-13-8-15(19)20-18(13,2)9-14(22)16(12)17/h10-13,16,21H,3-9H2,1-2H3,(H2,19,20)/t10-,11-,12+,13+,16-,17+,18+/m1/s1
- InChIKey: LLAKESJIQFAQJA-NJYPJRCCSA-N
- ほほえんだ: CC12CCC(CC1CCC3C2C(=O)CC4(C3CC(=N4)N)C)O
計算された属性
- せいみつぶんしりょう: 87.068
- どういたいしつりょう: 87.068
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 46.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3A^2
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 色と性状: 澄んだ液体
- 密度みつど: 1.076 g/mL at 20 °C(lit.)
- ゆうかいてん: 15°C
- ふってん: 108-110 °C8 mm Hg(lit.)
- フラッシュポイント: >230 °F
- 屈折率: n20/D 1.49(lit.)
- PSA: 32.26000
- LogP: -0.33060
- ひせんこうど: 6.5 o (C=3.5% IN MEOH)
3-Pyrrolidinol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AC42859-500mg |
(3as,3bs,5ar,7r,9as,9bs,11as)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-10h-naphtho[2,1-e]indol-10-one |
83220-72-8 | >95% | 500mg |
$370.00 | 2024-04-19 | |
1PlusChem | 1P00580B-500mg |
(3as,3bs,5ar,7r,9as,9bs,11as)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-10h-naphtho[2,1-e]indol-10-one |
83220-72-8 | >95% | 500mg |
$370.00 | 2025-02-21 | |
1PlusChem | 1P00580B-25g |
(3as,3bs,5ar,7r,9as,9bs,11as)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-10h-naphtho[2,1-e]indol-10-one |
83220-72-8 | >95% | 25g |
$1169.00 | 2025-02-21 | |
A2B Chem LLC | AC42859-10g |
(3as,3bs,5ar,7r,9as,9bs,11as)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-10h-naphtho[2,1-e]indol-10-one |
83220-72-8 | >95% | 10g |
$689.00 | 2024-04-19 | |
A2B Chem LLC | AC42859-5g |
(3as,3bs,5ar,7r,9as,9bs,11as)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-10h-naphtho[2,1-e]indol-10-one |
83220-72-8 | >95% | 5g |
$564.00 | 2024-04-19 | |
1PlusChem | 1P00580B-10g |
(3as,3bs,5ar,7r,9as,9bs,11as)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-10h-naphtho[2,1-e]indol-10-one |
83220-72-8 | >95% | 10g |
$689.00 | 2025-02-21 | |
A2B Chem LLC | AC42859-1g |
(3as,3bs,5ar,7r,9as,9bs,11as)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-10h-naphtho[2,1-e]indol-10-one |
83220-72-8 | >95% | 1g |
$384.00 | 2024-04-19 | |
A2B Chem LLC | AC42859-25g |
(3as,3bs,5ar,7r,9as,9bs,11as)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-10h-naphtho[2,1-e]indol-10-one |
83220-72-8 | >95% | 25g |
$1169.00 | 2024-04-19 | |
1PlusChem | 1P00580B-5g |
(3as,3bs,5ar,7r,9as,9bs,11as)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-10h-naphtho[2,1-e]indol-10-one |
83220-72-8 | >95% | 5g |
$564.00 | 2025-02-21 | |
1PlusChem | 1P00580B-1g |
(3as,3bs,5ar,7r,9as,9bs,11as)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-10h-naphtho[2,1-e]indol-10-one |
83220-72-8 | >95% | 1g |
$384.00 | 2025-02-21 |
3-Pyrrolidinol 関連文献
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1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
3-Pyrrolidinolに関する追加情報
Professional Introduction to 3-Pyrrolidinol (CAS No. 83220-72-8)
3-Pyrrolidinol, with the chemical formula C₅H₉NO, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This heterocyclic alcohol has garnered considerable attention due to its versatile applications and structural properties. The compound is identified by its unique Chemical Abstracts Service (CAS) number, CAS No. 83220-72-8, which distinguishes it in the vast registry of chemical substances.
The molecular structure of 3-Pyrrolidinol consists of a pyrrolidine ring substituted with a hydroxyl group at the 3-position. This configuration imparts unique reactivity and functionality, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both nitrogen and oxygen in its structure allows for diverse interactions with biological targets, which has been leveraged in the development of novel therapeutic agents.
In recent years, 3-Pyrrolidinol has been extensively studied for its potential in drug discovery and development. Its role as a building block in medicinal chemistry has been highlighted in several cutting-edge research articles. For instance, studies have demonstrated its utility in constructing complex molecular frameworks that exhibit inhibitory effects on specific enzymes and receptors. These findings have opened new avenues for the design of drugs targeting neurological disorders, inflammatory conditions, and metabolic diseases.
One notable application of 3-Pyrrolidinol is in the synthesis of kinase inhibitors, which are crucial for treating cancers and other chronic diseases. The pyrrolidine scaffold is particularly favored in this context due to its ability to mimic ATP binding pockets in kinases. Recent advancements in computational chemistry have further optimized the use of 3-Pyrrolidinol derivatives as lead compounds, enhancing their binding affinity and selectivity. Such innovations underscore the importance of this compound in modern drug design strategies.
The pharmacokinetic properties of 3-Pyrrolidinol have also been a subject of intense investigation. Researchers have explored its metabolic pathways and interactions with cytochrome P450 enzymes to improve drug bioavailability and reduce side effects. These studies have provided valuable insights into how structural modifications can modulate the pharmacological profile of pyrrolidine-based compounds.
Moreover, the synthetic methodologies for preparing 3-Pyrrolidinol have seen significant advancements. Modern synthetic routes leverage catalytic processes and green chemistry principles to enhance efficiency and sustainability. For example, transition metal-catalyzed reactions have enabled the concise construction of complex derivatives, reducing the need for hazardous reagents and minimizing waste generation.
The versatility of 3-Pyrrolidinol extends beyond pharmaceutical applications. It has been utilized in materials science for developing functional polymers and coatings that exhibit unique chemical properties. These materials find applications in electronics, where their ability to conduct ions or electrons under specific conditions is highly valued.
In conclusion, 3-Pyrrolidinol (CAS No. 83220-72-8) stands as a pivotal compound in both academic research and industrial applications. Its structural features and reactivity make it indispensable in medicinal chemistry, while its broader utility spans materials science and beyond. As research continues to uncover new possibilities, the significance of this compound is set to grow further, driving innovation across multiple scientific disciplines.
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